![molecular formula C16H12N6O B15104240 N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B15104240.png)
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that features both a tetrazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly solvents and conditions is also a consideration in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oteseconazole: A tetrazole-containing antifungal agent.
Quilseconazole: Another antifungal agent with a tetrazole ring.
N-phenylisonicotinamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide is unique due to its combination of a tetrazole ring and an indole moiety. This structural combination allows it to interact with a broader range of biological targets compared to compounds with only one of these features .
Propiedades
Fórmula molecular |
C16H12N6O |
|---|---|
Peso molecular |
304.31 g/mol |
Nombre IUPAC |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(12-5-4-11-6-7-17-15(11)8-12)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
Clave InChI |
AANXFLULGKYHTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


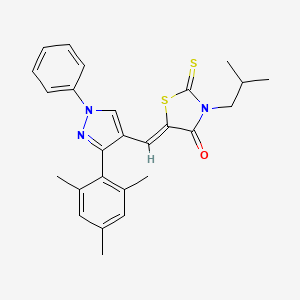
![N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15104166.png)
![6-phenyl-2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one](/img/structure/B15104174.png)
![7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B15104189.png)
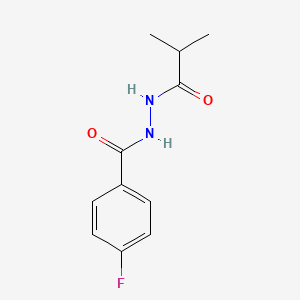
![4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15104223.png)
![N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B15104225.png)
![N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15104232.png)
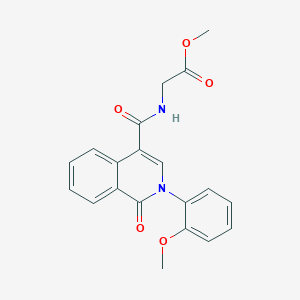
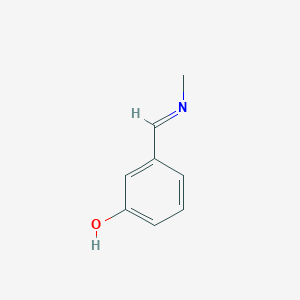
![3-ethyl-N-(furan-2-ylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104247.png)
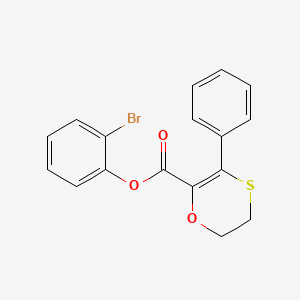
![N-[2-(1H-indol-3-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15104254.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B15104260.png)
